4-(Naphthalen-1-yloxy)aniline CAS 6315-96-4 chemical properties
4-(Naphthalen-1-yloxy)aniline CAS 6315-96-4 chemical properties
An In-depth Technical Guide to 4-(Naphthalen-1-yloxy)aniline (CAS 6315-96-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Naphthalen-1-yloxy)aniline, registered under CAS number 6315-96-4, is a bifunctional aromatic compound featuring a naphthalene ring linked to an aniline moiety through an ether bond. This unique structural architecture combines the rich electronic properties of the extended π-system of naphthalene with the versatile reactivity of a primary aromatic amine. These characteristics make it a molecule of significant interest, serving as a valuable building block and molecular scaffold in diverse fields, from medicinal chemistry to materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safe handling protocols, grounded in established chemical principles and supported by authoritative references.
Physicochemical and Structural Properties
The fundamental properties of 4-(Naphthalen-1-yloxy)aniline define its behavior in chemical and biological systems. While specific experimental data such as melting and boiling points are not widely reported in standard databases, its characteristics can be inferred from its structure and data on analogous compounds.
Table 1: Core Physicochemical Properties of 4-(Naphthalen-1-yloxy)aniline
| Property | Value / Description | Source(s) |
| CAS Number | 6315-96-4 | - |
| Molecular Formula | C₁₆H₁₃NO | - |
| Molecular Weight | 247.29 g/mol | Calculated |
| Physical Form | Expected to be a low-melting solid at room temperature. | |
| Purity | Commercially available in purities ranging from 95% to 99%. | [1] |
| Storage | Recommended to be stored in a dark, dry place, sealed from air and moisture. | |
| InChI | InChI=1S/C16H13NO/c17-13-8-10-15(11-9-13)18-16-7-3-5-12-4-1-2-6-14(12)16/h1-11H,17H2 | [1] |
| InChIKey | YJISOMDXBSSJTM-UHFFFAOYSA-N | [1] |
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of 4-(Naphthalen-1-yloxy)aniline relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data based on its functional groups and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 6.8–8.2 ppm) due to the presence of 11 distinct aromatic protons across the two ring systems. The seven protons of the naphthalene ring and the four protons of the p-substituted aniline ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets). A broad singlet, which may exchange with D₂O, is anticipated for the two amine (-NH₂) protons, likely appearing between 3.5 and 4.5 ppm, though its position can vary with solvent and concentration. Spectroscopic data from related naphthalen-yloxy derivatives confirm these general chemical shift regions.[2]
-
¹³C NMR: The carbon spectrum should display 16 unique signals. The carbon atom attached to the ether oxygen on the naphthalene ring (C-O) would be significantly downfield, as would the carbon attached to the nitrogen on the aniline ring (C-N). The remaining aromatic carbons would resonate in the typical range of ~110–155 ppm. Data for analogous compounds like 4-methoxy-N-(naphthalen-1-ylmethyl)aniline can provide reference points for these shifts.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups within the molecule.
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N-H Stretching: A pair of medium-to-sharp absorption bands is expected in the 3350–3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).
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C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
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C=C Stretching: Multiple sharp peaks between 1450 and 1600 cm⁻¹ will correspond to the aromatic ring skeletal vibrations.
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C-O-C Stretching: A strong, characteristic band for the aryl ether linkage (Ar-O-Ar) should be present in the 1200–1270 cm⁻¹ region.
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C-N Stretching: A weaker absorption for the C-N bond is expected around 1280–1350 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, 4-(Naphthalen-1-yloxy)aniline is expected to show a prominent molecular ion peak (M⁺) at an m/z value of approximately 247.29, corresponding to its molecular weight.
Synthesis and Chemical Reactivity
The formation of the aryl ether linkage is central to the synthesis of this molecule. Modern cross-coupling reactions provide efficient and versatile routes.
Representative Synthetic Protocols
Two primary strategies are viable for synthesizing 4-(Naphthalen-1-yloxy)aniline: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Method A: Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for forming carbon-heteroatom bonds.[4][5] In this context, it involves the coupling of a phenol with an aryl halide.
-
Reaction: 1-Naphthol + 4-Iodoaniline → 4-(Naphthalen-1-yloxy)aniline
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Causality: This reaction is driven by a copper(I) catalyst, which facilitates the nucleophilic substitution of the halide on the aniline ring by the naphthoxide ion. A base (e.g., K₂CO₃ or K₃PO₄) is required to deprotonate the 1-naphthol, forming the active nucleophile. High temperatures are often necessary for the traditional Ullmann reaction.[6][7]
Method B: Buchwald-Hartwig C-O Coupling
A more contemporary and often milder alternative is the palladium-catalyzed Buchwald-Hartwig reaction, which exhibits broad functional group tolerance and typically proceeds under less harsh conditions than the Ullmann reaction.[8][9][10]
-
Reaction: 1-Naphthol + 4-Bromoaniline → 4-(Naphthalen-1-yloxy)aniline
-
Causality: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl halide (C-Br) bond. Subsequent coordination and deprotonation of the phenol, followed by reductive elimination, yields the desired aryl ether product and regenerates the Pd(0) catalyst.[10] The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig C-O Coupling
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Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reagents: Add 1-naphthol (1.0 equivalent) and 4-bromoaniline (1.1 equivalents) to the vessel, followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring at 80–110 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the pure product.
Caption: Workflow for Buchwald-Hartwig Synthesis.
Chemical Reactivity
-
Aniline Moiety: The primary amine group is a versatile functional handle. It can undergo N-alkylation or N-acylation to generate secondary or tertiary amines and amides, respectively. It can also be converted into a diazonium salt, a key intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.[11]
-
Aromatic Rings: Both the naphthalene and aniline rings are susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the existing activating groups (the -NH₂ and -OAr groups are activating, ortho-, para-directing).
Research Applications and Fields of Interest
The hybrid structure of 4-(Naphthalen-1-yloxy)aniline makes it a promising candidate for development in several advanced research areas.
Medicinal Chemistry and Drug Development
Both naphthalene and aniline are privileged scaffolds in medicinal chemistry. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Anilino-naphthoquinones, for example, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Therefore, 4-(Naphthalen-1-yloxy)aniline serves as an excellent starting point for synthesizing novel bioactive agents.
Materials Science and Organic Electronics
Molecules with extended π-conjugated systems, such as this one, often possess interesting photophysical properties. Analogous multi-aromatic amine structures are widely used as hole-transport materials in organic light-emitting diodes (OLEDs) and as components in organic photovoltaics (OPVs).[12] The combination of the electron-rich aniline and the large naphthalene system suggests potential for good charge mobility and thermal stability, making it a target for investigation in next-generation electronic devices.[12]
Caption: Potential Research Application Areas.
Safety and Handling
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation. |
Note: This classification is extrapolated from data for structurally similar compounds and the parent aniline structure. Users must consult a supplier-specific SDS and perform their own risk assessment.
Recommended Safe Handling Practices
-
Engineering Controls: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
4-(Naphthalen-1-yloxy)aniline is a chemically rich molecule that stands at the intersection of several key areas of modern chemical research. Its synthesis is accessible through well-established and robust cross-coupling methodologies like the Buchwald-Hartwig reaction. The presence of both a reactive primary amine and a large, electronically active naphthalene-ether system provides a powerful platform for the development of novel pharmaceuticals and advanced organic materials. Researchers and scientists are encouraged to explore its potential as a versatile building block, while adhering strictly to appropriate safety protocols due to the potential hazards associated with aromatic amines.
References
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Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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Yuan, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.).
- Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
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PubChem. (n.d.). 4-Benzyloxyaniline. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Bergbreiter, D. E. (2003). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry.
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Chemical Synthesis Database. (2025). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]
- Cristau, H.-J., et al. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society.
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules.
- Esezobor, D. E., et al. (2017). Synthesis of 4,4'-dihydroxyazobenzene and 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia.
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Organic Chemistry Portal. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines. Retrieved from [Link]
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry.
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